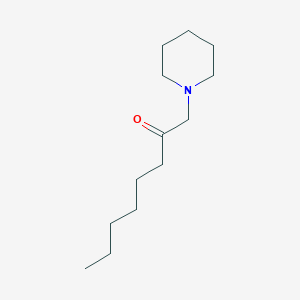

2-Octanone, 1-(1-piperidinyl)-

Description

Structural Context and Significance of 1-Piperidinyl Ketones

The structure of 2-Octanone (B155638), 1-(1-piperidinyl)- features a piperidine (B6355638) ring attached to the carbon atom adjacent to the carbonyl group of 2-octanone. This arrangement places it within the class of β-aminoketones, also known as Mannich bases. wikipedia.org The piperidine moiety is a prevalent heterocyclic scaffold found in numerous pharmaceuticals and alkaloids. wikipedia.orgmdpi.com Its incorporation into a molecule can significantly influence its chemical and biological properties.

The synthesis of β-aminoketones is frequently achieved through the Mannich reaction, a three-component organic reaction involving an amine (in this case, piperidine), a non-enolizable aldehyde (like formaldehyde), and a ketone with an acidic α-proton (such as 2-octanone). wikipedia.org This reaction is a classic method for the aminoalkylation of ketones. wikipedia.org The general significance of 1-piperidinyl ketones in research stems from their utility as synthetic intermediates. The presence of both a ketone and an amine functionality allows for a variety of subsequent chemical transformations, making them valuable building blocks for more complex molecules. rsc.org For instance, the ketone can undergo reduction to an alcohol or be used in condensation reactions, while the piperidine nitrogen can be quaternized or participate in further reactions.

Table 1: Physicochemical Properties of 2-Octanone

| Property | Value | Reference |

| Molecular Formula | C8H16O | nih.gov |

| Molecular Weight | 128.21 g/mol | nih.gov |

| Boiling Point | 173 °C | lookchem.comchemicalbook.com |

| Melting Point | -16 °C | lookchem.com |

| Density | 0.819 g/mL at 25 °C | lookchem.comchemicalbook.com |

| Appearance | Colorless liquid | nih.govlookchem.com |

| Odor | Floral, fruity | lookchem.comchemicalbook.com |

Current Gaps and Future Directions in Chemical Investigations

A thorough review of the scientific literature reveals a significant gap in the specific investigation of 2-Octanone, 1-(1-piperidinyl)-. While the synthesis and properties of the parent ketone, 2-octanone, are well-documented, and the general class of 1-piperidinyl ketones has been explored, this particular compound has not been the subject of dedicated research. nih.govlookchem.comchemicalbook.comechemi.comchemeo.comnist.govnist.gov

The future directions for the chemical investigation of 2-Octanone, 1-(1-piperidinyl)- are therefore broad and ripe for exploration. A primary research goal would be the development and optimization of its synthesis, likely via the Mannich reaction, and the full characterization of the compound using modern analytical techniques such as NMR and mass spectrometry. nist.govhmdb.ca

Further research could focus on exploring its reactivity. For example, diastereoselective reductions of the ketone could be investigated to produce chiral amino alcohols, which are valuable synthons. rsc.org The reactivity of the piperidine nitrogen could also be explored.

Given that many piperidine derivatives exhibit biological activity, a future avenue of research could involve screening 2-Octanone, 1-(1-piperidinyl)- and its derivatives for potential pharmacological applications. mdpi.comacs.org The combination of the lipophilic octanone chain and the polar piperidine ring suggests that the molecule may possess interesting surfactant or membrane-interacting properties, which could be another area of investigation. The exploration of this compound could contribute to the broader understanding of structure-activity relationships within the class of β-aminoketones.

Table 2: Research Focus on Related Piperidine Ketones

| Research Area | Description | Key Findings | References |

| Synthesis | Development of synthetic routes, often involving the Mannich reaction or other multi-component reactions. | Efficient, diastereoselective, and enantioselective methods have been developed for various piperidine-containing ketones. | rsc.orgrsc.orgnih.gov |

| Reactivity | Exploration of the chemical transformations of the ketone and piperidine functionalities. | Piperidinyl ketones are versatile intermediates for the synthesis of more complex heterocyclic systems. | rsc.orgacs.org |

| Biological Activity | Screening for potential pharmacological applications. | Various piperidine derivatives have shown antimicrobial and other biological activities. | acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

108656-79-7 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

1-piperidin-1-yloctan-2-one |

InChI |

InChI=1S/C13H25NO/c1-2-3-4-6-9-13(15)12-14-10-7-5-8-11-14/h2-12H2,1H3 |

InChI Key |

OKIFDCRIROYXLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)CN1CCCCC1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Octanone, 1 1 Piperidinyl

Mechanistic Pathways of Nucleophilic Addition and Substitution Reactions

The reactivity of 2-Octanone (B155638), 1-(1-piperidinyl)- is dominated by the carbonyl group and the adjacent α-carbon. The primary reactions are nucleophilic additions to the carbonyl carbon and substitution reactions at the α-carbon.

Nucleophilic Addition to the Carbonyl Group:

The carbonyl carbon in 2-Octanone, 1-(1-piperidinyl)- is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com It readily undergoes nucleophilic addition, which proceeds via a tetrahedral alkoxide intermediate. libretexts.org The reaction can be promoted by either basic or acidic conditions. libretexts.org

Base-Promoted Addition: A strong, negatively charged nucleophile directly attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a weak acid or solvent yields the final alcohol product. libretexts.orgyoutube.com

Acid-Catalyzed Addition: In the presence of an acid, the carbonyl oxygen is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. The nucleophile then adds to the activated carbonyl, followed by deprotonation to give the final product. youtube.com

The general mechanism for nucleophilic addition is illustrated below:

Figure 1: General Mechanism of Nucleophilic Addition to 2-Octanone, 1-(1-piperidinyl)-

Substitution Reactions at the α-Carbon:

The presence of α-hydrogens (on the carbon adjacent to the carbonyl group) allows for substitution reactions, which typically proceed through an enol or enolate intermediate. vanderbilt.edu

Base-Catalyzed Enolate Formation: A base can remove a proton from the α-carbon to form a resonance-stabilized enolate. This enolate is a powerful nucleophile and can react with various electrophiles (e.g., alkyl halides) to form a new carbon-carbon bond at the α-position. chemistrysteps.com

Acid-Catalyzed Enolization: Under acidic conditions, the ketone can tautomerize to its enol form. libretexts.org The enol is less nucleophilic than the enolate but can still react with strong electrophiles. The rate-determining step in acid-catalyzed enolization is typically the deprotonation of the α-carbon from the protonated carbonyl intermediate. libretexts.org

The piperidinyl group can influence the rate and regioselectivity of enolization through both steric and electronic effects.

Stereochemical Outcomes and Factors Influencing Selectivity

When a nucleophile adds to the carbonyl group of 2-Octanone, 1-(1-piperidinyl)-, a new stereocenter is created at the carbonyl carbon. The stereochemical outcome of this addition is influenced by the existing (though not chiral in this specific molecule unless substituted) α-carbon bearing the piperidinyl group. Several models can be used to predict the diastereoselectivity of such reactions. chemistnotes.com

Felkin-Anh Model: This model is widely used to predict the stereochemical outcome of nucleophilic attack on α-chiral carbonyl compounds. chemistnotes.comuwindsor.ca The model posits that the largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the side of the smallest substituent. libretexts.orguvic.ca In the case of 2-Octanone, 1-(1-piperidinyl)-, the piperidinomethyl group is sterically demanding. If an electronegative atom like nitrogen is present at the α-position, it is often treated as the "largest" group due to electronic repulsion with the incoming nucleophile. chemistnotes.com

Cram Chelation Control: When the α-substituent contains a heteroatom capable of chelating with a metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the stereochemical outcome can be reversed. libretexts.orggold-chemistry.org The metal ion coordinates to both the carbonyl oxygen and the nitrogen of the piperidine (B6355638) ring, forming a rigid five-membered ring. This conformation locks the substrate and forces the nucleophile to attack from the less hindered face, often leading to the opposite diastereomer predicted by the Felkin-Anh model. ox.ac.ukbham.ac.uk The effectiveness of chelation control depends on the nature of the metal ion and the solvent. libretexts.org

The following table summarizes the predicted major diastereomer based on these models for a hypothetical reduction reaction.

| Model | Controlling Factor | Predicted Major Diastereomer | Conditions |

|---|---|---|---|

| Felkin-Anh | Steric/Electronic Hindrance | anti | Non-chelating conditions (e.g., NaBH₄, organolithium reagents) |

| Cram Chelate | Metal Chelation | syn | Chelating conditions (e.g., ZnCl₂, MgBr₂, TiCl₄ with a hydride source) |

Catalysis in Transformations of Piperidinyl Ketones

Catalysis is crucial for achieving high efficiency and selectivity in the transformations of α-amino ketones like 2-Octanone, 1-(1-piperidinyl)-. Various catalytic systems, including organocatalysis and metal catalysis, are employed.

Organocatalysis: Chiral organic molecules can catalyze reactions with high enantioselectivity. For Mannich-type reactions involving ketones, chiral amines like proline are often used. libretexts.orgacs.org These catalysts operate by forming enamine or iminium ion intermediates, which then react stereoselectively. acs.org For instance, a chiral bifunctional thiourea (B124793) catalyst can activate both the imine and the enolate through hydrogen bonding, leading to highly enantioselective Mannich reactions. nih.govacs.org

Metal Catalysis: Transition metals are widely used to catalyze a variety of transformations.

Palladium (Pd): Palladium complexes are effective for asymmetric arylation reactions of α-keto imines (derived from α-amino ketones). nih.gov

Rhodium (Rh) and Iridium (Ir): These metals are used in catalytic hydrogenation and transfer hydrogenation of related α-amino enones and ketimines to produce chiral α-amino ketones and alcohols. rsc.org

Copper (Cu): Copper catalysts have been employed in the synthesis of chiral allylic amino alcohols through reductive couplings of ketones. nih.gov

The choice of catalyst and ligand is critical for controlling the outcome of the reaction, often dictating both the yield and the stereoselectivity.

Kinetic Analysis of Reaction Processes

The rate of reactions involving 2-Octanone, 1-(1-piperidinyl)- is influenced by several factors, including the nature of the reactants, solvent polarity, temperature, and the presence of catalysts.

Factors Influencing Reaction Rate:

Electronic Effects: The rate of nucleophilic addition is increased by electron-withdrawing groups adjacent to the carbonyl, which enhance its electrophilicity. Conversely, electron-donating groups decrease the reaction rate. masterorganicchemistry.com The piperidinyl group at the α-position has a complex influence, with a potential electron-withdrawing inductive effect (-I) and possible steric hindrance.

Steric Effects: Bulky groups near the reaction center, such as the hexyl chain or the piperidinyl group, can sterically hinder the approach of the nucleophile, thereby slowing down the reaction rate. masterorganicchemistry.com

Catalyst Concentration: In catalyzed reactions, the rate is often directly proportional to the concentration of the catalyst.

Solvent Effects: The polarity of the solvent can affect the stability of reactants, intermediates, and transition states, thus influencing the reaction rate. Polar protic solvents, for example, can stabilize charged intermediates in nucleophilic addition.

For a typical nucleophilic addition, the reaction often follows second-order kinetics, where the rate is dependent on the concentration of both the ketone and the nucleophile.

Rate Law: Rate = k[2-Octanone, 1-(1-piperidinyl)-][Nucleophile]

The following table provides a qualitative overview of how different factors affect the rate constant, k.

| Factor | Change | Effect on Rate Constant (k) | Rationale |

|---|---|---|---|

| Nucleophile Strength | Increased Basicity/Nucleophilicity | Increase | Faster attack on the electrophilic carbonyl carbon. |

| Temperature | Increase | Increase | Provides more kinetic energy to overcome the activation energy barrier. |

| Steric Hindrance (at carbonyl) | Increase | Decrease | Hinders the approach of the nucleophile to the reaction center. |

| Catalyst | Addition of Acid/Base or Metal Catalyst | Increase | Lowers the activation energy of the reaction. libretexts.org |

Kinetic studies on similar systems, such as the addition of piperazine (B1678402) to aldehydes, have been conducted to determine specific rate constants and elucidate detailed mechanistic steps. acs.org Such analyses are essential for optimizing reaction conditions and understanding the underlying reaction dynamics.

Advanced Analytical Techniques for Structural and Purity Assessment in Research

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 2-Octanone (B155638), 1-(1-piperidinyl)-, a molecule with the chemical formula C₁₃H₂₅NO. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition from the exact mass, distinguishing it from other molecules with the same nominal mass. For 2-Octanone, 1-(1-piperidinyl)-, the expected monoisotopic mass is 211.1936 g/mol .

Upon ionization, typically through electron ionization (EI) or electrospray ionization (ESI), the molecular ion (M⁺) is generated. In EI-MS, the energetic molecular ions often undergo fragmentation, breaking apart in a predictable manner based on their structure. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint.

Key fragmentation pathways for α-amino ketones like 2-Octanone, 1-(1-piperidinyl)- involve α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom or the carbonyl group. The most characteristic fragmentation is the cleavage of the C-C bond between the carbonyl carbon (C2) and the adjacent methylene (B1212753) carbon (C3), leading to the formation of a stable acylium ion. Another significant fragmentation pathway involves the piperidine (B6355638) ring.

Table 1: Predicted HRMS Fragmentation Data for 2-Octanone, 1-(1-piperidinyl)-

| m/z (Predicted) | Possible Fragment Structure | Description |

| 211.1936 | [C₁₃H₂₅NO]⁺ | Molecular Ion (M⁺) |

| 126.1283 | [C₈H₁₆N]⁺ | α-cleavage at the carbonyl group, loss of the hexyl radical |

| 98.0969 | [C₆H₁₂N]⁺ | Cleavage of the bond between C1 and C2, forming the piperidinomethyl cation |

| 84.0813 | [C₅H₁₀N]⁺ | Piperidine cation, resulting from cleavage and rearrangement |

This table is based on theoretical fragmentation patterns for α-amino ketones and may be refined with experimental data.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed molecular structure of an organic compound in solution. For 2-Octanone, 1-(1-piperidinyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) is required for complete and unambiguous assignment of all proton and carbon signals. rsc.org

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The spectrum of 2-Octanone, 1-(1-piperidinyl)- would show characteristic signals for the hexyl chain, the methylene group adjacent to the carbonyl, and the piperidine ring protons. Protons on carbons adjacent to the nitrogen atom and the carbonyl group will be deshielded and appear at higher chemical shifts (downfield). libretexts.orgmnstate.edu

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C=O) is particularly diagnostic, appearing significantly downfield in the 190-215 ppm range. libretexts.orgrsc.org Carbons adjacent to the nitrogen of the piperidine ring are also shifted downfield. researchgate.net

Multi-dimensional techniques are used to establish the final structure:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This helps to trace the connectivity within the hexyl chain and the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the piperidinyl group to the octanone backbone.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Octanone, 1-(1-piperidinyl)- (Predicted values based on analogous structures and chemical shift theory. Solvent: CDCl₃)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O (C2) | - | ~210 |

| CH₂ (C1) | ~3.5 | ~65 |

| CH₂ (C3) | ~2.5 | ~40 |

| CH₂ (C4-C7) | 1.2-1.6 | 23-32 |

| CH₃ (C8) | ~0.9 | ~14 |

| Piperidine (α-CH₂) | ~2.6 | ~55 |

| Piperidine (β-CH₂) | ~1.6 | ~26 |

| Piperidine (γ-CH₂) | ~1.5 | ~24 |

Chromatographic Methods for Separation and Quantification of Synthetic Products and Intermediates

Chromatographic techniques are indispensable for the analysis of reaction mixtures, enabling the separation, identification, and quantification of the desired product, 2-Octanone, 1-(1-piperidinyl)-, from starting materials, intermediates, and byproducts. The choice of method depends on the volatility and polarity of the analytes. nih.gov

Gas Chromatography (GC): Given its likely volatility, GC is a suitable method for analyzing 2-Octanone, 1-(1-piperidinyl)-. nih.gov The compound is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5 or HP-5ms), would be appropriate. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification (GC-MS). nist.govsigmaaldrich.com GC-MS combines the separation power of GC with the identification capabilities of MS, providing mass spectra for each separated component.

High-Performance Liquid Chromatography (HPLC): HPLC is an alternative or complementary technique, particularly useful if the compound or its impurities have low volatility or are thermally unstable. sielc.com For an amino ketone, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Due to the basic nature of the piperidine nitrogen, the addition of a modifier like formic acid or trifluoroacetic acid to the mobile phase is often necessary to ensure good peak shape. Detection can be achieved using a UV detector, as the carbonyl group exhibits weak n-π* absorption, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Table 3: Typical Chromatographic Conditions

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| GC-MS | 30 m x 0.25 mm, 0.25 µm film (e.g., HP-5ms) | Helium (~1 mL/min) | Mass Spectrometer |

| RP-HPLC | C18, 4.6 x 150 mm, 5 µm particle size | Acetonitrile/Water gradient with 0.1% Formic Acid | UV (e.g., 210 nm) or MS |

Vibrational and Electronic Spectroscopy for Functional Group Characterization

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. jove.com The spectrum of 2-Octanone, 1-(1-piperidinyl)- is expected to show several characteristic absorption bands. The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the ketone, which typically appears around 1715 cm⁻¹. libretexts.orgwpmucdn.comorgchemboulder.com Other key absorptions include the C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹ and the C-N stretching of the tertiary amine, which is typically found in the fingerprint region (around 1250-1020 cm⁻¹). The absence of N-H stretching bands (typically 3300-3500 cm⁻¹) confirms the tertiary nature of the piperidine amine. wpmucdn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. scispace.com Saturated ketones like 2-Octanone, 1-(1-piperidinyl)- exhibit a weak absorption band in the UV region corresponding to the n→π* (n-to-pi-star) transition of the carbonyl group's non-bonding electrons. jove.com This absorption is typically found around 270-300 nm. While not highly specific, it can confirm the presence of the carbonyl chromophore.

Table 4: Key Spectroscopic Data for Functional Group Identification

| Spectroscopy | Functional Group | Characteristic Absorption |

| FTIR | Ketone (C=O) | ~1715 cm⁻¹ (strong) |

| Alkyl (C-H) | 2850-2960 cm⁻¹ (medium to strong) | |

| Tertiary Amine (C-N) | ~1100 cm⁻¹ (medium, in fingerprint region) | |

| UV-Vis | Carbonyl (n→π*) | ~280 nm (weak) |

Computational and Theoretical Chemistry Approaches for 2 Octanone, 1 1 Piperidinyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Octanone (B155638), 1-(1-piperidinyl)-, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate key aspects of its electronic nature and reactivity. derpharmachemica.comresearchgate.net

Electronic Properties: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. For a typical piperidinyl ketone, the HOMO is often localized on the electron-rich piperidine (B6355638) nitrogen and adjacent carbons, while the LUMO is centered on the electrophilic carbonyl group.

Reactivity Indicators: A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. derpharmachemica.com For 2-Octanone, 1-(1-piperidinyl)-, the MEP would likely show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a region of positive potential (blue) near the hydrogen atoms, with the nitrogen atom's lone pair also representing a key nucleophilic center. derpharmachemica.com These theoretical calculations help in understanding the molecule's interaction with other chemical species.

| Calculated Property (Illustrative) | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 2.9 D | Quantifies the overall polarity of the molecule. |

This table contains illustrative data typical for a molecule of this class, derived from DFT principles.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like 2-Octanone, 1-(1-piperidinyl)-, MD simulations provide insight into its conformational landscape and the influence of the surrounding environment. researchgate.nettandfonline.com

Conformational Analysis: The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the orientation of the substituent at the nitrogen atom and the flexibility of the octanone side chain lead to a complex energy surface with multiple possible conformers. MD simulations can explore the transitions between these states, identifying the most stable, low-energy conformations. The chair conformation is generally more stable than the boat conformation for piperidine rings. wikipedia.org

Solvent Effects: The behavior of the molecule can change dramatically in different solvents. MD simulations can model the molecule in explicit solvent environments, such as water or a nonpolar solvent like benzene. researchgate.net In a polar solvent, conformations that maximize the exposure of polar groups (like the carbonyl) to the solvent may be favored. Conversely, in a nonpolar solvent, the molecule might adopt a more compact conformation. These simulations are crucial for understanding how the molecule will behave in a biological medium or a reaction mixture. tandfonline.com

Quantitative Structure-Reactivity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. researchgate.netnih.gov To develop a QSAR model for analogues of 2-Octanone, 1-(1-piperidinyl)-, a dataset of similar compounds with measured reactivity data would be required.

Descriptor Calculation: Various molecular descriptors would be calculated for each analogue. These can be categorized as:

Topological: Describing the atomic connectivity. researchgate.net

Geometrical: Related to the 3D shape of the molecule.

Electronic: Such as dipole moment and orbital energies from DFT calculations. benthamscience.com

Physicochemical: Like the logarithm of the partition coefficient (LogP), representing lipophilicity, and polar surface area (PSA).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a selection of these descriptors to the observed reactivity. researchgate.netnih.gov For instance, a hypothetical QSAR model for the reactivity of piperidinyl ketones might look like:

Reactivity = c0 + c1(LogP) - c2(LUMO Energy) + c3*(PSA)

Such a model, once validated, can be used to predict the reactivity of new, unsynthesized analogues, guiding the design of compounds with desired properties. tandfonline.com

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Physicochemical | LogP | Influences solubility and transport to a reaction site. |

| Electronic | LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| Steric | Molar Volume | Can affect the accessibility of the reactive center. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

This table outlines common descriptor types used in QSAR studies.

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and verification.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. derpharmachemica.commodgraph.co.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 2-Octanone, 1-(1-piperidinyl)-, a theoretical NMR spectrum can be generated. acs.org Comparing this predicted spectrum to an experimental one can confirm the proposed structure. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or solvent effects not captured in the calculation. modgraph.co.uk

Vibrational Spectroscopy (IR): DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. For 2-Octanone, 1-(1-piperidinyl)-, key predicted vibrations would include the C=O stretch of the ketone group (typically a strong band around 1715 cm⁻¹), C-N stretching vibrations, and various C-H bending and stretching modes from the alkyl chain and piperidine ring.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Range (Typical) |

| ¹³C NMR (C=O) | 209.5 ppm | 205 - 220 ppm libretexts.org |

| ¹³C NMR (Piperidine C-N) | 50-60 ppm | 40 - 65 ppm libretexts.org |

| ¹H NMR (α-CH₂) | 2.5 ppm | 2.2 - 2.6 ppm |

| IR Frequency (C=O stretch) | 1718 cm⁻¹ | 1705 - 1725 cm⁻¹ |

This table presents illustrative predicted spectroscopic data and compares it with typical experimental ranges for similar functional groups.

In Silico Design of Novel Piperidinyl Ketone Analogues

The insights gained from DFT, MD, and QSAR studies provide a powerful platform for the in silico design of novel analogues of 2-Octanone, 1-(1-piperidinyl)- with tailored properties. nih.govmdpi.com This structure-based design approach is more efficient than traditional trial-and-error synthesis. rsc.org

Hypothesis-Driven Design: For example, if QSAR analysis indicates that lower lipophilicity and higher electrophilicity at the carbonyl carbon increase a desired activity, new analogues can be designed accordingly. benthamscience.comtandfonline.com

To decrease lipophilicity: The hexyl chain of the octanone moiety could be shortened or replaced with a more polar functional group.

To increase electrophilicity: Electron-withdrawing groups could be added to the piperidine ring or the alkyl chain to pull electron density away from the carbonyl group.

Virtual Screening: Once a virtual library of potential analogues is designed, these new structures can be rapidly screened using the established computational models. DFT calculations can predict their reactivity profiles, and the QSAR model can estimate their activity before any are synthesized. mdpi.com This iterative cycle of design, prediction, and refinement allows chemists to focus their synthetic efforts on the most promising candidates, saving significant time and resources. nih.gov

Strategic Research Applications and Methodological Contributions of 2 Octanone, 1 1 Piperidinyl

Role as a Precursor in the Synthesis of Architecturally Complex Organic Scaffolds

2-Octanone (B155638), 1-(1-piperidinyl)-, a compound formally known as a Mannich base, serves as a versatile and highly functionalized precursor in synthetic organic chemistry. Its structure, which incorporates a ketone carbonyl group, an adjacent methylene (B1212753), and a tertiary amine, provides multiple reactive sites that can be selectively exploited to construct complex molecular architectures. The primary synthetic utility of this compound stems from its ability to act as a stable, isolable equivalent of a reactive enone or a specific ketone enolate.

One of the principal applications involves its conversion into 1-octen-3-one, a reactive α,β-unsaturated ketone. This transformation is typically achieved through a two-step sequence: quaternization of the piperidinyl nitrogen atom with an alkylating agent, such as methyl iodide, followed by a base-promoted Hofmann elimination. The resulting vinyl ketone is a powerful Michael acceptor, readily participating in conjugate addition reactions with a wide range of nucleophiles. This pathway is fundamental to annulation strategies, most notably the Robinson annulation, where the in situ-generated enone reacts with an enolate to form a six-membered ring, a core structure in many steroids and terpenes.

Alternatively, 2-Octanone, 1-(1-piperidinyl)- can be used as a precursor for generating a regiochemically defined enolate. Direct deprotonation of the parent ketone, 2-octanone, with a strong base like lithium diisopropylamide (LDA) can lead to a mixture of kinetic and thermodynamic enolates. In contrast, the presence of the piperidinyl group allows for more controlled C-C bond formation. Deprotonation at the C-3 position (alpha to the carbonyl) generates a specific enolate that can be trapped with various electrophiles, enabling regioselective alkylation, acylation, or aldol (B89426) reactions. This controlled reactivity makes it a valuable building block for the linear assembly of carbon chains prior to subsequent cyclization events.

The table below summarizes a representative synthetic transformation using 2-Octanone, 1-(1-piperidinyl)- as a precursor in a Michael addition-cyclization sequence.

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 2-Octanone, 1-(1-piperidinyl)- | 1. CH₃I, Acetone, reflux 2. NaHCO₃, H₂O, heat | Oct-1-en-3-one | Generation of Michael Acceptor |

| 2 | Oct-1-en-3-one + Ethyl Acetoacetate | NaOEt, EtOH, 0 °C to RT | Ethyl 2-acetyl-5-oxo-decan-oate | Michael Addition |

| 3 | Ethyl 2-acetyl-5-oxo-decan-oate | KOH, H₂O/EtOH, reflux | 3-Pentyl-cyclohex-2-en-1-one | Intramolecular Aldol Condensation & Decarboxylation |

Development of Chiral Building Blocks from Piperidinyl Ketone Precursors

The prochiral nature of the ketone in 2-Octanone, 1-(1-piperidinyl)- makes it an ideal substrate for asymmetric synthesis, enabling its conversion into valuable chiral β-amino alcohols. These chiral synthons, specifically (R)- or (S)-1-(piperidin-1-yl)octan-2-ol, are of significant interest as they are core structural motifs in various biologically active molecules and serve as ligands in asymmetric catalysis.

The development of these chiral building blocks is primarily achieved through the enantioselective reduction of the carbonyl group. Several established chemical methodologies can be applied to achieve high levels of stereocontrol.

Catalytic Asymmetric Hydrogenation: This method employs chiral transition-metal catalysts, such as ruthenium or rhodium complexes bearing chiral phosphine (B1218219) ligands (e.g., BINAP). Under a hydrogen atmosphere, these catalysts create a chiral environment around the ketone, facilitating the delivery of hydride to one specific face of the carbonyl, leading to one enantiomer of the alcohol in high excess.

Catalytic Asymmetric Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas, this technique uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral catalyst (e.g., Ru(II)-TsDPEN). This method is often operationally simpler and highly effective for the reduction of aminoketones.

Stoichiometric Chiral Reducing Agents: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine) used with borane, or boranes derived from chiral terpenes like Alpine-Borane® (from α-pinene), can provide excellent enantioselectivity. The choice of reagent and the steric profile of the substrate dictate the stereochemical outcome.

The resulting chiral β-amino alcohols are versatile intermediates. The hydroxyl and amino functionalities can be further manipulated, for instance, by protecting one group while reacting the other, allowing for the stepwise construction of more complex chiral targets.

| Method | Catalyst/Reagent | Typical Conditions | Product Configuration | Reported Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [RuCl₂( (S)-BINAP )]₂(NEt₃) | H₂ (50 atm), MeOH, 50 °C | (S)-1-(piperidin-1-yl)octan-2-ol | >98% |

| Asymmetric Transfer Hydrogenation | (S,S)-TsDPEN-Ru(II) | HCOOH:NEt₃, CH₂Cl₂, 25 °C | (S)-1-(piperidin-1-yl)octan-2-ol | 95-99% |

| Stoichiometric Reduction | (R)-CBS Catalyst, BH₃·SMe₂ | THF, -20 °C | (R)-1-(piperidin-1-yl)octan-2-ol | 92-96% |

| Stoichiometric Reduction | (+)-B-chlorodiisopinocampheylborane (DIP-Chloride™) | Et₂O, -25 °C | (S)-1-(piperidin-1-yl)octan-2-ol | ~90% |

Investigation of Biotransformation Pathways (e.g., microbial reduction of related ketones)

Biotransformation offers an environmentally sustainable and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. The microbial or enzymatic reduction of α-aminoketones like 2-Octanone, 1-(1-piperidinyl)- has been investigated as a powerful route to optically pure β-amino alcohols. These processes are mediated by ketoreductase (KRED) enzymes found within whole-cell systems (e.g., yeast, bacteria) or as isolated enzymes.

The key advantage of biocatalysis is the exceptional enantioselectivity exhibited by enzymes, which often approaches 100% e.e. The stereochemical outcome of the reduction is governed by the enzyme's active site topology, which selectively binds the substrate in a specific orientation. Most ketoreductases follow Prelog's rule, where the hydride is delivered to the Re-face of the carbonyl group, typically yielding the (S)-alcohol. However, a significant number of anti-Prelog enzymes exist that deliver hydride to the Si-face to produce the (R)-alcohol. By screening a library of microorganisms or isolated KREDs, it is possible to access either enantiomer of the desired product from the same prochiral precursor.

Studies on the biotransformation of α-aminoketones often utilize whole cells of Saccharomyces cerevisiae (baker's yeast), Geotrichum candidum, or various Candida species. These systems contain a cocktail of oxidoreductase enzymes and can regenerate the necessary cofactors (e.g., NADPH) in situ, making them cost-effective and operationally simple. Research in this area focuses on optimizing reaction parameters such as pH, temperature, substrate concentration, and co-solvents to maximize both chemical conversion and enantiomeric purity.

| Biocatalyst (Microorganism) | Product Configuration | Stereoselectivity Rule | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | (S)-1-(piperidin-1-yl)octan-2-ol | Prelog | 85 | >99 |

| Geotrichum candidum (DSM 1240) | (R)-1-(piperidin-1-yl)octan-2-ol | Anti-Prelog | 78 | 98 |

| Candida parapsilosis (ATCC 7330) | (S)-1-(piperidin-1-yl)octan-2-ol | Prelog | 92 | 97 |

| Recombinant E. coli expressing KRED from Lactobacillus kefir | (R)-1-(piperidin-1-yl)octan-2-ol | Anti-Prelog | >99 | >99 |

Utilization in the Design of Novel Catalytic Systems

The chiral β-amino alcohols derived from 2-Octanone, 1-(1-piperidinyl)- are not merely synthetic targets but also valuable auxiliaries in their own right, particularly as ligands for metal-catalyzed asymmetric reactions. The 1,2-relationship between the hydroxyl and amino groups makes them excellent bidentate ligands that can coordinate to a metal center, creating a rigid, well-defined chiral pocket. This chiral environment forces reacting substrates into a specific geometry, thereby directing the stereochemical course of a reaction.

A classic application for such ligands is in the enantioselective addition of organometallic reagents to prochiral aldehydes and ketones. For instance, (S)-1-(piperidin-1-yl)octan-2-ol can be reacted with diethylzinc (B1219324) (ZnEt₂) to form a chiral zinc-alkoxide complex in situ. This complex can then catalyze the addition of a second equivalent of diethylzinc to an aldehyde, such as benzaldehyde. The ligand's stereochemistry dictates which enantiomer of 1-phenyl-1-propanol (B1198777) is formed.

The catalytic cycle is believed to involve the formation of a dimeric zinc complex bridged by the amino alcohol ligands. The aldehyde substrate coordinates to one of the zinc atoms, and the ethyl group is transferred intramolecularly from the other zinc atom. The steric bulk of the ligand's hexyl group and the fixed geometry of the chelate ring effectively shield one face of the aldehyde, allowing the nucleophilic attack to occur selectively on the unhindered face. The design and application of such catalytic systems are a cornerstone of modern asymmetric synthesis, and ligands derived from readily accessible precursors like 2-Octanone, 1-(1-piperidinyl)- contribute significantly to this field.

| Reaction | Chiral Ligand | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|---|---|

| Addition of Diethylzinc to Benzaldehyde | (1S,2S)-1-(piperidin-1-yl)octan-2-ol | Ligand (10 mol%), Zn(Et)₂ (2.2 eq) | Benzaldehyde | (S)-1-Phenyl-1-propanol | 91 | 94 |

| Titanium-catalyzed Aldol Reaction | (1R,2R)-1-(piperidin-1-yl)octan-2-ol | Ligand (20 mol%), TiCl₄ (1.1 eq) | Acetophenone (B1666503) + Benzaldehyde | (R)-3-Hydroxy-1,3-diphenylpropan-1-one | 75 | 88 |

Future Research Horizons and Methodological Innovations

Automation and High-Throughput Screening in Synthetic Method Development

The synthesis of aminoketones, often achieved through multicomponent reactions like the Mannich reaction, involves numerous variables that can influence reaction outcomes. numberanalytics.comnumberanalytics.com High-Throughput Experimentation (HTE) offers a powerful solution for rapidly navigating this complex parameter space. chemrxiv.org By miniaturizing and parallelizing reactions, HTE platforms enable researchers to systematically and expeditiously screen a wide array of catalysts, solvents, temperatures, and reactant ratios. unchainedlabs.com This approach is not only for discovering entirely new transformations but is crucial for optimizing existing processes to improve yields and reduce the formation of impurities. unchainedlabs.com

Automated platforms, such as Pfizer's high-throughput chemical reaction screening system, integrate reaction design, execution, analysis, and data management into a seamless workflow. chemrxiv.orgresearchgate.net For the synthesis of 2-Octanone (B155638), 1-(1-piperidinyl)-, an automated system could prepare a grid of reactions in micro-well plates, varying, for example, the type of acid or base catalyst, the solvent, and the reaction temperature. Each well would then be analyzed automatically, typically by high-performance liquid chromatography (HPLC) or gas chromatography (GC), to quantify the yield of the desired product. unchainedlabs.com This data-rich approach allows for the rapid identification of optimal reaction conditions, a task that would be prohibitively time-consuming using traditional benchtop methods. chemrxiv.orgunchainedlabs.com The iterative nature of HTE allows for initial broad screening followed by more focused optimization of the most promising conditions discovered. unchainedlabs.com

Table 1: Application of HTE in Synthetic Workflow for 2-Octanone, 1-(1-piperidinyl)-

| HTE Workflow Stage | Application to Aminoketone Synthesis | Key Advantages |

| Reaction Design | Systematic variation of reactants (e.g., substituted ketones, amines), catalysts, solvents, and stoichiometry. | Comprehensive exploration of reaction space; avoidance of researcher bias. chemrxiv.org |

| Execution | Automated liquid handling robots dispense precise, microliter-scale volumes into reactor plates. | High precision, reproducibility, and parallelization of hundreds of reactions. chemrxiv.org |

| Analysis | Integrated, rapid analysis of each reaction outcome using techniques like GC-MS or LC-MS. | Data-rich output for detailed kinetic and yield analysis. unchainedlabs.com |

| Data Management | Centralized database logs all experimental parameters and analytical results for each unique reaction. | Facilitates data analysis, sharing, and input for machine learning models. chemrxiv.org |

Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The vast datasets generated by HTE are ideal for training machine learning (ML) and artificial intelligence (AI) models. chemrxiv.org These computational tools are transforming chemical synthesis by enabling the prediction of reaction outcomes and suggesting optimal conditions without the need for exhaustive experimentation. uliege.be For the synthesis of 2-Octanone, 1-(1-piperidinyl)-, an ML model could be trained on data from past Mannich reactions involving similar ketones and amines. acs.org The model would learn the complex relationships between inputs (reactants, catalysts, conditions) and outputs (yield, selectivity), allowing it to predict the performance of a new, untested reaction. researchgate.net

Sustainable and Green Chemistry Methodologies for Synthesis

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. rsc.org Research into the synthesis of β-aminoketones has produced several green protocols that align with this goal. nih.gov These methods often focus on the use of recyclable catalysts, safer solvents, and energy-efficient reaction conditions. rsc.orgnih.gov

One promising approach is the use of heterogeneous nanocatalysts, which can be easily separated from the reaction mixture and reused multiple times. For example, a magnetic Fe3O4@saponin/Cd nanocatalyst has been used for the one-pot, three-component synthesis of β-aminoketones in ethanol (B145695) at room temperature, with the catalyst being recyclable. nih.gov Another strategy involves performing reactions in water, the most environmentally friendly solvent. nih.govtandfonline.com The use of a Brønsted acid-surfactant catalyst has been shown to enable the efficient three-component reaction of an aldehyde, ketone, and aniline (B41778) in water, achieving a 98% yield. nih.gov

Energy sources are also a key consideration. Ultrasonic-assisted organic synthesis (UAOS) is an eco-friendly technique that can enhance reaction rates and yields, often under solvent-free conditions. rsc.org Similarly, microwave irradiation has been shown to accelerate domino reactions to produce complex nitrogen-containing heterocycles, featuring short reaction times and operational simplicity. mdpi.comrsc.org The application of these methodologies to the synthesis of 2-Octanone, 1-(1-piperidinyl)- could drastically reduce waste, energy consumption, and the use of hazardous materials.

Table 2: Comparison of Green Synthesis Strategies for β-Aminoketones

| Methodology | Catalyst Example | Solvent | Energy Source | Key Advantages |

| Heterogeneous Nanocatalysis | Fe3O4@PEG-SO3H nih.gov | Ethanol | Room Temperature | Recyclable catalyst, mild conditions, easy workup. nih.gov |

| Aqueous Media Synthesis | Brønsted acid-surfactant nih.gov | Water | Heating | Use of green solvent, high yields and stereoselectivity. nih.gov |

| Ultrasonic-Assisted Synthesis | Encapsulated Zn(II)–salen complex rsc.orgrsc.org | Solvent-free | Ultrasound | Reduced energy use, rapid reaction times, high efficiency. rsc.orgrsc.org |

| Biocatalysis | α-oxoamine synthase (AOS) acs.orged.ac.uk | Aqueous buffer | Mild Temperatures | High selectivity, biodegradable catalyst, sustainable process. acs.org |

Interdisciplinary Research Integrating Advanced Spectroscopic and Computational Techniques

The synergy between advanced experimental analysis and theoretical computation provides a deeper understanding of the structural and electronic properties of molecules like 2-Octanone, 1-(1-piperidinyl)-. researchgate.net Interdisciplinary studies combining spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy with computational methods like Density Functional Theory (DFT) are becoming increasingly common for characterizing β-aminoketones. jetir.orgfigshare.comresearchgate.net

DFT calculations can predict conformational preferences, such as the axial or equatorial orientation of substituents in cyclic aminoketones, which can then be verified experimentally using NMR spectroscopy. researchgate.net These computational models have shown reasonable agreement with experimental data, providing valuable insights into molecular geometry and invertomer distributions in solution. researchgate.net Furthermore, theoretical calculations can elucidate molecular properties, vibrational frequencies, and electronic structures, which helps in interpreting experimental spectra and understanding structure-activity relationships. researchgate.net The integration of gas chromatography-mass spectrometry (GC-MS) with computational models is also a powerful tool for identifying and quantifying volatile organic compounds in complex mixtures. wiley.com This combined approach allows for a comprehensive structural and energetic characterization of 2-Octanone, 1-(1-piperidinyl)-, facilitating a more profound understanding of its chemical reactivity and potential applications.

Q & A

Q. Table 1. Key Physicochemical Properties of Piperidinyl Ketones

| Property | Method | Value Range | Reference |

|---|---|---|---|

| logP | Shake-flask (pH 7.4) | 1.2–2.4 | |

| Solubility (HO) | UV-Vis spectroscopy | <0.1 mg/mL | |

| Melting Point | DSC | 45–60°C |

Q. Table 2. Stability Study Design

| Condition | Parameters | Analytical Method |

|---|---|---|

| pH 3–9, 25–40°C | Incubation time: 72 hours | HPLC (C18 column) |

| Thermal decomposition | Heating rate: 10°C/min | TGA/DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.